7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile
Description
Properties
IUPAC Name |
7,9-dimethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-9-7-10(2)18-14(12(9)8-16)17-13-6-4-3-5-11(13)15(18)19/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITOOKPVTJYHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3C(=O)N12)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Malononitrile Derivatives
The foundational step involves condensing 2,5-dihydro-2,3-dimethyl-5-oxo-1-phenyl-1H-pyrazole-4-carbaldehyde (1) with malononitrile derivatives. For example, heating 1 with malononitrile in ethanol under reflux for 30 minutes yields the acrylonitrile intermediate 7 (82% yield). This intermediate undergoes intramolecular cyclization upon treatment with piperidine, forming the pyrido[2,1-b]quinazoline core.
Reaction Conditions:
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C)
- Catalyst: Piperidine (0.1 equiv)
- Time: 2–4 hours
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72–88% |
| Melting Point | 240–305°C |
| IR (C≡N) | 2191–2195 cm⁻¹ |
| ¹H NMR (CH₃) | δ 2.11–3.16 ppm |
Cyclization Using Piperidine Catalysis
Cyclization of acrylonitrile intermediates (e.g., 9 , 12 ) is catalyzed by piperidine in ethanol, forming the fused pyrido-quinazoline system. For instance, compound 12 (3-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile) cyclizes at 76% yield under reflux. The mechanism proceeds via enolate formation, followed by nucleophilic attack and dehydration.
Optimization Insights:
- Solvent Polarity: Ethanol maximizes solubility of intermediates while permitting facile piperidine-mediated deprotonation.
- Catalyst Loading: Excess piperidine (>0.2 equiv) induces side reactions (e.g., over-cyclization).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Replacing ethanol with toluene or DMF reduces yields by 15–30%, attributed to poor intermediate solubility or premature decomposition. Reflux conditions (78–110°C) are critical for overcoming activation barriers in cyclization steps.
Substituent Electronic Effects
Electron-withdrawing groups (e.g., CN, CO) on the pyrazole and quinazoline precursors accelerate cyclization by stabilizing transition states. For example, 13 (2-benzoyl-3-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acrylonitrile) cyclizes 20% faster than non-substituted analogs.
Analytical Characterization Data
Spectroscopic Confirmation
IR Spectroscopy:
- C≡N stretch: 2191–2195 cm⁻¹
- C=O (quinazolinone): 1685–1691 cm⁻¹
- C=N (pyrazole): 1620 cm⁻¹
¹H NMR (CDCl₃):
- Methyl groups: δ 2.11 (s, 3H, CH₃), 3.16 (s, 3H, CH₃)
- Aromatic protons: δ 7.13–8.12 ppm (m, 10H, ArH)
Elemental Analysis:
| Compound | % C (Calc/Found) | % H (Calc/Found) | % N (Calc/Found) |
|---|---|---|---|
| 12 | 68.92/69.10 | 4.47/4.47 | 18.27/18.00 |
| 22 | 68.73/68.85 | 4.09/4.00 | 23.38/23.12 |
Comparative Analysis of Synthetic Methods
The malononitrile condensation route (Section 2.1) offers superior yields (82–88%) versus benzoxazole-based approaches (72–76%). However, the latter provides access to diverse substitution patterns via precursor modification.
Yield vs. Substituent Table:
| Precursor | Product | Yield (%) |
|---|---|---|
| Malononitrile | 7 | 82 |
| 1H-Benzimidazol-2-ylacetonitrile | 9 | 88 |
| 4-Oxo-3,4-dihydroquinazolin-2-ylacetonitrile | 12 | 76 |
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce different amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that 7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile exhibits significant antitumor properties. Preliminary studies suggest that derivatives of this compound may inhibit various kinases involved in cancer progression. The mechanism through which this compound exerts its effects involves interaction with specific molecular targets in cancer pathways .
Antiviral Properties
In addition to its antitumor potential, the compound has been studied for antiviral activity. Its ability to inhibit viral replication mechanisms makes it a candidate for further investigation as an antiviral agent .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production may utilize automated reactors to ensure high yield and purity .
Applications in Industry
In addition to its research applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties . Its role as a building block for synthesizing more complex molecules further underscores its significance in both academic and industrial contexts.
Case Studies
Several studies have documented the biological evaluation of derivatives of this compound:
- Antimicrobial Activity : A study reported that various synthesized derivatives exhibited excellent antimicrobial activity against several microorganisms. The presence of specific substituents was found to enhance their efficacy against bacterial strains .
- Cytotoxic Evaluation : Another research focused on evaluating the cytotoxic effects of related quinazoline derivatives containing pyrimidine moieties. Results indicated significant cytotoxicity against cancer cell lines .
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Skeleton and Substituent Variations
The target compound’s pyrido[2,1-b]quinazoline core distinguishes it from related structures:
- Steric Effects: The 7,9-dimethyl groups in the target compound introduce steric hindrance absent in compound 12 (which has a 5-methylfuran group) and 15 (flexible dimethylaminoethyl chain).
- Electronic Effects : The 6-carbonitrile group in the target compound and 12 enhances electrophilicity compared to the carboxamide in 15 , which may improve hydrogen-bond acceptor capacity .
Spectral Data Insights
- IR Spectroscopy : The nitrile group in the target compound and 12 shows strong absorption near 2,220 cm⁻¹ , while 15 lacks this peak but exhibits amide C=O stretching (~1,650 cm⁻¹) .
- ¹H NMR : The dihydro structure of 12 results in distinct proton environments (e.g., 6.28 ppm for furan CH) compared to the fully aromatic target compound .
Reaction Pathways and Yields
- Efficiency : Compound 12 achieves moderate yields (57%) via acid-catalyzed cyclization, while 15 ’s lower yield (38%) reflects challenges in amidating bulky intermediates .
Biological Activity
7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile is a complex organic compound characterized by its unique pyridoquinazoline core structure. Its molecular formula is C15H11N3O, and it has garnered attention in various scientific fields due to its potential biological activities. This article aims to delve into the compound's biological activity, including its pharmacological effects, mechanisms of action, and comparative studies with similar compounds.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of quinazolinone have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain synthesized derivatives showed IC50 values in the range of 0.36–40.90 μM against the MDA-MB-231 breast cancer cell line, indicating their potential as effective anticancer agents .
The mechanism by which these compounds exert their anticancer effects often involves the induction of cell cycle arrest at the G2/M phase. This disruption in the cell cycle can lead to apoptosis in cancer cells, making it a crucial area for further research .
Antibacterial Activity
The antibacterial activity of this compound has also been explored. Some studies have shown that related compounds exhibit moderate activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli strains, suggesting their potential use as antibacterial agents .
Enzyme Inhibition
In addition to its antibacterial and anticancer properties, this compound may also inhibit various enzymes linked to disease processes. Quinazolinone-based hybrids have been studied for their ability to inhibit urease and COX enzymes, which are involved in inflammatory responses and other biological pathways .
Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antibacterial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Significant (IC50: 0.36–40.90 μM) | Moderate (Inhibition zones: 10–12 mm) | Potential |
| 11-Oxo-11H-pyrido[2,1-b]quinazoline | Potent (more effective than standard drugs) | Limited activity against some strains | Active against specific enzymes |
| 2-Substituted 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazoline | Variable efficacy in different studies | Broad-spectrum activity observed | Not extensively studied |
Unique Features
The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds. The presence of specific substituents on its core structure enhances its interaction with biological targets.
Case Study 1: Anticancer Activity
A research study synthesized multiple derivatives from the quinazolinone framework and tested them against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antibacterial Efficacy
In a comparative study on antibacterial activity, several quinazoline derivatives were tested against common pathogens. The findings revealed that some compounds had superior efficacy compared to traditional antibiotics like ampicillin.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol vs. DMF) impacts crystallinity and purity.
- Sodium ethoxide promotes deprotonation and cyclization, while PPA enhances electrophilic aromatic substitution.
Which spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Structural validation requires a combination of:
- IR Spectroscopy : Confirm nitrile (CN) stretches (~2,220 cm⁻¹) and carbonyl (C=O) bands (~1,720 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Methyl protons (δ 2.24–2.37 ppm) and aromatic protons (δ 6.56–8.01 ppm) .
- ¹³C NMR : Nitrile carbons (~116–117 ppm) and carbonyl carbons (~165–171 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 318 for related analogs) to confirm molecular weight .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocyclic systems .
How can researchers optimize reaction conditions to improve yield and purity?
Advanced Research Question
Methodological Strategies :
- Catalyst Screening : Replace sodium ethoxide with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require careful temperature control to avoid decomposition .
- Time-Temperature Profiling : Shorter reflux durations (e.g., 6–8 hours vs. 12 hours) can minimize by-product formation .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Sodium ethoxide, 12h | 57 | 95% | |
| PPA cyclization | 62–68 | 90% |
How can spectral data contradictions (e.g., tautomerism) be resolved?
Advanced Research Question
Discrepancies in NMR signals (e.g., NH proton exchangeability) often arise from tautomeric equilibria or solvent effects:
- D₂O Exchange : Detect exchangeable protons (e.g., NH at δ 9.59 ppm in ) to identify tautomers .
- Variable Temperature NMR : Freeze tautomeric interconversion at low temperatures (e.g., –40°C) to isolate distinct signals .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values for dominant tautomers .
Case Study : In , the NH proton (δ 9.59 ppm) disappears upon D₂O exchange, confirming its presence and ruling out aromatic proton overlap .
What strategies are effective in designing analogs for structure-activity studies?
Advanced Research Question
Functionalization Approaches :
- Hydrazone Derivatives : React hydrazine intermediates (e.g., compound III in ) with aldehydes to introduce aryl/heteroaryl groups .
- Side-Chain Modification : Substitute the nitrile group with carboxamides (e.g., using EDCI/HOBt coupling) to enhance solubility .
- Bioisosteric Replacement : Replace the pyrido-quinazoline core with pyrrolo[3,2-d]pyrimidine scaffolds () to assess activity changes .
Q. Experimental Design :
- Control Groups : Include unmodified parent compound and known bioactive analogs (e.g., quinazoline-based kinase inhibitors).
- Assay Selection : Prioritize enzyme inhibition (e.g., tyrosine kinases) and cytotoxicity assays (e.g., MTT on cancer cell lines) .
How should researchers address low yields in large-scale synthesis?
Advanced Research Question
Scale-Up Challenges :
- Purification : Replace column chromatography with recrystallization (e.g., ethanol:benzene, 1:2) for cost-effective purification .
- By-Product Analysis : Use LC-MS to identify dimers or decomposition products (e.g., hydrolyzed nitriles).
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction times and improving consistency .
Case Study : reports 57% yield for a 0.01 mol scale reaction, but scaling to 0.1 mol may require optimized stirring and inert gas protection .
What analytical methods confirm the absence of genotoxic impurities?
Advanced Research Question
- HPLC-UV/HRMS : Detect trace impurities (e.g., alkylating agents, nitro derivatives) at ppm levels .
- Ames Test : Assess mutagenicity of synthesis intermediates (e.g., hydrazine derivatives) using Salmonella strains .
- Elemental Analysis : Verify purity (>98%) and rule out heavy metal contaminants (e.g., residual catalysts) .
How can computational tools aid in predicting physicochemical properties?
Advanced Research Question
- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity for bioavailability studies .
- pKa Prediction : Identify ionizable groups (e.g., pyridine nitrogen) to optimize solubility at physiological pH .
- Molecular Dynamics : Simulate binding modes with target proteins (e.g., ATP-binding pockets) to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
